5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a benzodiazole core, which is a fused bicyclic structure containing nitrogen atoms. The presence of an aminoethyl side chain enhances its potential as a pharmacophore in medicinal chemistry.
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is classified as an aminobenzodiazole. Benzodiazoles are recognized for their ability to interact with biological targets such as enzymes and receptors, leading to various therapeutic effects.
The synthesis of 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through several methodologies. One common approach involves the cyclization of o-phenylenediamine with appropriate carbonyl compounds under acidic or basic conditions.
The molecular structure of 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one features:
This structural arrangement contributes to its chemical reactivity and biological activity.
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions:
These reactions often require careful control of temperature and pH to optimize yield and selectivity .
The mechanism of action for 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is primarily linked to its interactions with biological targets:
Studies indicate that derivatives of benzodiazoles exhibit significant activity against various targets, including cancer cells and pathogens .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has potential applications in:
The ongoing research into benzodiazole derivatives continues to reveal new therapeutic potentials and applications within medicinal chemistry .
Benzodiazole derivatives, particularly benzimidazole-based scaffolds, have evolved into privileged structures in medicinal chemistry due to their exceptional bioisosteric properties and structural versatility. The historical development of these heterocycles traces back to the mid-20th century when researchers first recognized the pharmaceutical relevance of 2-benzimidazolone derivatives. Among these early compounds, 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8) emerged as a critical intermediate in the discovery of non-nucleotide small molecule inhibitors targeting CD73, an ectoenzyme implicated in immune regulation and cancer progression [4]. This foundational work demonstrated how strategic functionalization of the benzimidazolone core could yield compounds with specific biological activities, paving the way for advanced derivatives.
The exploration of aminoalkyl-substituted variants represents a natural evolution in structure-activity relationship studies. While 5-aminomethyl-1,3-dihydro-benzoimidazol-2-one (PubChem CID 1154237) was documented as a simpler analogue , the introduction of chiral centers through ethyl-linked amino groups marked significant progress. The emergence of 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one reflects this pharmaceutical innovation trajectory – where small structural modifications (methyl vs. ethyl aminoalkyl chains) can dramatically alter receptor affinity, metabolic stability, and physicochemical properties. This compound's availability through chemical suppliers like Santa Cruz Biotechnology (sc-349893) underscores its established role in contemporary drug discovery pipelines [3].
The structural distinction of 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (molecular formula C₉H₁₁N₃O, MW 177.20 g/mol) lies in its strategic incorporation of a chiral 1-aminoethyl substituent at the C5 position of the fused bicyclic system [1] [3]. This configuration imparts significant three-dimensionality compared to planar benzodiazole cores, enhancing potential for stereoselective biological interactions. The molecule preserves the essential hydrogen-bonding features of the 2-benzimidazolone pharmacophore – the carbonyl group and N1/N3 imidazole nitrogens – while introducing a flexible, basic aminoethyl side chain that enables diverse molecular recognition patterns.
Table 1: Structural Comparison of Key Benzimidazolone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | C5 Substituent |
---|---|---|---|---|
5-(1-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | Not Specified | C₉H₁₁N₃O | 177.20 | -CH(CH₃)NH₂ |
5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | Not Specified | C₈H₉N₃O | 163.18 | -CH₂NH₂ |
5-Amino-1,3-dihydro-2H-benzimidazol-2-one | 95-23-8 | C₇H₇N₃O | 149.15 | -NH₂ |
1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | 64928-88-7 | C₉H₁₁N₃O | 177.20 | N1-substituted |
Table 2: Key Physicochemical Properties of 5-(1-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁N₃O | [1] [3] |
Molecular Weight | 177.20 g/mol | [3] |
Hydrogen Bond Donor Count | 2 (NH, NH₂) | Calculated from structure |
Hydrogen Bond Acceptor Count | 3 (Carbonyl O, N, NH₂) | Calculated from structure |
Chiral Centers | 1 (Chiral carbon in side chain) | Structural analysis |
Comparative analysis reveals critical differentiators: Unlike the C5-unsubstituted 1,3-dihydro-2H-benzimidazol-2-one (CAS 615-16-7) or the symmetric 5-amino derivative, the 1-aminoethyl group introduces both stereochemical complexity and enhanced basicity [4] [8]. The ethyl spacer provides greater conformational freedom compared to 5-aminomethyl analogues (PubChem CID 1154237), potentially enabling optimal positioning for target engagement . Furthermore, this compound differs fundamentally from N1-substituted variants like 1-(2-aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 64928-88-7), where modification occurs at the imidazole nitrogen rather than the benzyl carbon [6]. The C5 substitution pattern positions the aminoethyl group for extended interaction within enzymatic binding pockets, a feature exploited in designing kinase inhibitors and GPCR modulators. Electronic effects from the benzodiazole core also influence the basicity of the terminal amine, potentially enhancing its protonation state under physiological conditions – a crucial factor in membrane permeability and cellular uptake.
The molecule's structural uniqueness is further evidenced by its hydrogen-bonding topology: The SMILES string "Nc1ccc2NC(=O)Nc2c1" modified with the ethylamino branch creates a distinct three-point hydrogen-bonding motif that differentiates it from simpler analogues [5]. This combination of aromatic stacking capability (benzene ring), hydrogen bonding (urea-like moiety), and cationic potential (terminal amine) establishes 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one as a structurally privileged scaffold in modern heterocyclic chemistry, particularly for targeting purinergic receptors and nucleotide-binding enzymes where such multifunctionality is advantageous.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7